Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Overview
Description
Tri-tert-butyl 2,2’,2’'-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a chemical compound with the CAS Number: 819869-77-7 . It has a molecular weight of 669.82 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere and kept in a freezer, under -20°C .Scientific Research Applications
Applications in Molecular Imaging : A study explored the synthesis of a bifunctional cyclen-based ligand for potential use in molecular imaging. The research involved the alkylation of tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate by ethyl 3-{ethoxy[(mesyloxy)methyl]phosphoryl}propanoate (Řezanka et al., 2008).
Development of Contrast Agents for Imaging : Nanoparticles made of a polysiloxane matrix, surrounded by this compound, have been synthesized for PET/MRI dual imaging. These nanoparticles demonstrated potential for combined PET/MR imaging scanner applications (Truillet et al., 2015).
Synthesis of Lanthanide Complexes : Research has been conducted on the synthesis of lanthanide complexes using derivatives of this compound. These complexes are important for various applications, including potential biomedical uses (Schumann & Kuse, 2008).
Study of Paramagnetic Properties : A study investigated the paramagnetic properties and hydrolysis kinetics of the Dy-tris-tBu-DOTA-ester complex, which is relevant for understanding the behavior of such complexes in different conditions (Babailov & Zapolotsky, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .
Mode of Action
DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .
Biochemical Pathways
The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .
Pharmacokinetics
It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .
Result of Action
The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .
Action Environment
The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .
Properties
IUPAC Name |
tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICJKXKEDCZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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